![molecular formula C20H21N5O3 B7463195 [2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7463195.png)
[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone, also known as DPTM, is a chemical compound that has been used in scientific research for its potential therapeutic benefits.
Mecanismo De Acción
The exact mechanism of action of [2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone is not fully understood, but it is believed to act on multiple targets within cells. [2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. [2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone has also been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone has been shown to have various biochemical and physiological effects in cells and animals. In cells, [2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone has been shown to induce apoptosis, inhibit cell migration and invasion, and modulate the immune response. In animals, [2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone has been shown to have neuroprotective effects, reduce tumor growth, and modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone in lab experiments is that it has been shown to have low toxicity in cells and animals. This allows for higher doses to be used in experiments without causing harm to cells or animals. One limitation of using [2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone in lab experiments is that it is a relatively new compound and its effects on certain targets and pathways are not fully understood.
Direcciones Futuras
There are several future directions for research on [2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone. One area of research is to further explore its potential as an anticancer agent and its effects on cancer cells. Another area of research is to investigate its potential as a neuroprotective agent and its effects on neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and its effects on various signaling pathways and targets.
Métodos De Síntesis
[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone can be synthesized by reacting 2,4-dimethoxyphenylacetonitrile with 3-(tetrazol-1-yl)benzaldehyde in the presence of a reducing agent. The resulting compound is then treated with pyrrolidine to form [2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone.
Aplicaciones Científicas De Investigación
[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone has been studied for its potential therapeutic benefits in various fields of research, including neuroscience, oncology, and immunology. In neuroscience, [2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, [2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In immunology, [2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone has been shown to modulate the immune response and may be useful in treating autoimmune diseases.
Propiedades
IUPAC Name |
[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-27-16-8-9-17(19(12-16)28-2)18-7-4-10-24(18)20(26)14-5-3-6-15(11-14)25-13-21-22-23-25/h3,5-6,8-9,11-13,18H,4,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSYMERQMDECMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CCCN2C(=O)C3=CC(=CC=C3)N4C=NN=N4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

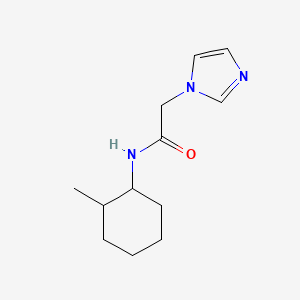
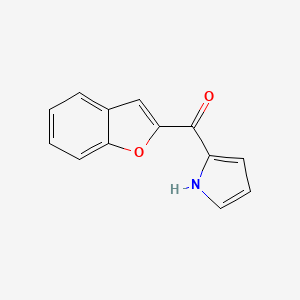
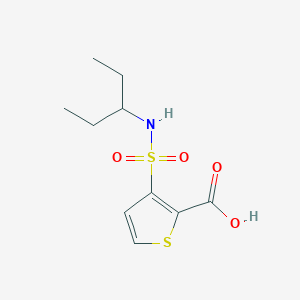
![N-[2-(4-chlorophenyl)ethyl]-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7463140.png)
![2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole](/img/structure/B7463141.png)
![N-[2-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxybenzamide](/img/structure/B7463163.png)
![1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one](/img/structure/B7463167.png)
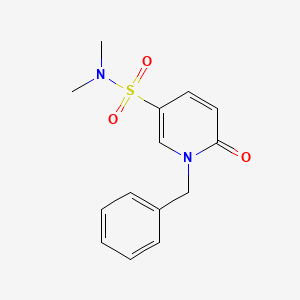
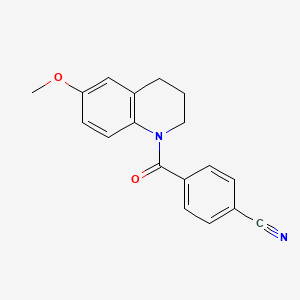
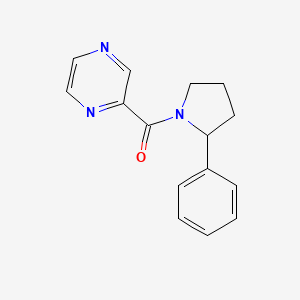
![(E)-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-(5-methylfuran-2-yl)prop-2-enamide](/img/structure/B7463187.png)
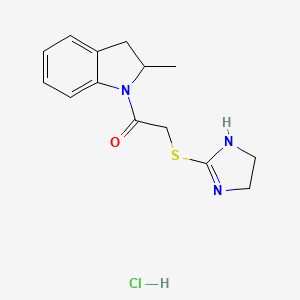
![2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7463209.png)
![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7463214.png)